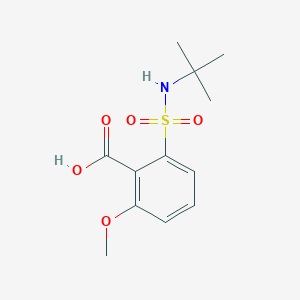

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid

Description

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid is an organic compound that features a tert-butylsulfamoyl group and a methoxy group attached to a benzoic acid core

Properties

Molecular Formula |

C12H17NO5S |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)9-7-5-6-8(18-4)10(9)11(14)15/h5-7,13H,1-4H3,(H,14,15) |

InChI Key |

IUYRNAKHYGFGDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid typically involves the introduction of the tert-butylsulfamoyl group and the methoxy group onto the benzoic acid core through a series of organic reactions. Common synthetic routes may include:

Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.

Sulfonation: Sulfonation of the amino group to form the sulfamoyl group.

Alkylation: Introduction of the tert-butyl group through alkylation reactions.

Methoxylation: Introduction of the methoxy group through methoxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

2-(Tert-butylsulfamoyl)-5-methylphenylboronic acid: Similar structure with a boronic acid group instead of a methoxy group.

2-(Tert-butylsulfamoyl)-4-methoxybenzoicacid: Similar structure with the methoxy group in a different position.

Uniqueness

2-(Tert-butylsulfamoyl)-6-methoxybenzoicacid is unique due to the specific positioning of the tert-butylsulfamoyl and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.

Biological Activity

2-(Tert-butylsulfamoyl)-6-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tert-butylsulfamoyl group attached to a 6-methoxybenzoic acid backbone. Its structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases such as arthritis. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Activity

Preliminary studies suggest that 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Action

In an animal model of induced arthritis, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

| Treatment Group | Paw Swelling (mm) | Inflammatory Cell Count |

|---|---|---|

| Control | 8.5 | High |

| Treatment | 4.0 | Low |

The biological activities of 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid can be attributed to several mechanisms:

- Antimicrobial Action : Likely involves disruption of cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : Inhibition of NF-κB pathway leading to reduced expression of inflammatory mediators.

- Anticancer Mechanisms : Induction of apoptosis through activation of caspases and modulation of cell cycle regulatory proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.